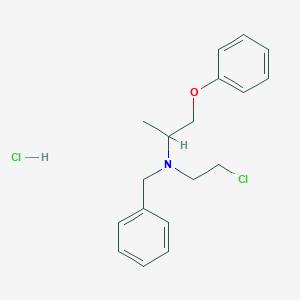

Phenoxybenzaminhydrochlorid

Übersicht

Beschreibung

Cefcapene Pivoxil Hydrochlorid ist ein Cephalosporin-Antibiotikum der dritten Generation. Es handelt sich um ein Ester-Prodrug, das im Körper zu Cefcapene hydrolysiert wird, der aktiven Verbindung. Diese Verbindung weist ein breites antibakterielles Wirkungsspektrum gegen grampositive und gramnegative Bakterien auf. Es wird üblicherweise zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Hautinfektionen und Harnwegsinfektionen .

Herstellungsmethoden

Die Synthese von Cefcapene Pivoxil Hydrochlorid umfasst mehrere Schritte:

Bildung von Zwischenverbindungen: Der Prozess beginnt mit der Reaktion einer Verbindung (Formel I) in Pyridin mit Methansulfonylchlorid, um eine Zwischenverbindung (Formel II) zu bilden.

Reaktion mit 7-ACA: Die Zwischenverbindung (Formel II) reagiert mit 7-Aminocephalosporansäure (7-ACA) in Gegenwart von Prolin und Diisopropylamin, um eine weitere Zwischenverbindung (Formel III) zu bilden.

Bildung von Verbindung IV: Die Zwischenverbindung (Formel III) reagiert mit Kaliumcarbonat, um Verbindung IV zu bilden.

Reaktion mit Chlorsulfonylisocyanat: Verbindung IV reagiert mit Chlorsulfonylisocyanat in Gegenwart von Diisopropylamin, um Verbindung V zu bilden.

Schlussfolgernde Schritte: Verbindung V reagiert mit Iodmethylpivalat in Dimethylformamid (DMF) in Gegenwart von Kaliumphosphat und Kupferacetat. Die Reaktion wird mit einer Phosphatlösung beendet, was zu Verbindung VI führt.

Wissenschaftliche Forschungsanwendungen

Cefcapene Pivoxil Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung von Cephalosporin-Antibiotika und ihren chemischen Eigenschaften verwendet.

Biologie: Forscher verwenden Cefcapene Pivoxil Hydrochlorid, um bakterielle Resistenzmechanismen und die Wirksamkeit von Antibiotika gegen verschiedene Bakterienstämme zu untersuchen.

Medizin: Es wird in der klinischen Forschung verwendet, um seine Wirksamkeit bei der Behandlung bakterieller Infektionen zu bewerten und seine Pharmakokinetik und Pharmakodynamik zu untersuchen.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung und Produktion von Antibiotika eingesetzt .

Wirkmechanismus

Cefcapene Pivoxil Hydrochlorid übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der Zellwand unerlässlich ist. Diese Hemmung führt zur Schwächung der bakteriellen Zellwand, was zur Zelllyse und zum Tod führt. Die Verbindung ist gegen eine große Bandbreite von Bakterien wirksam, da sie in Gegenwart verschiedener Beta-Lactamase stabil ist .

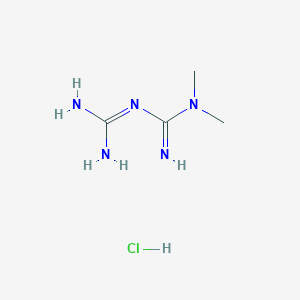

Wirkmechanismus

Target of Action

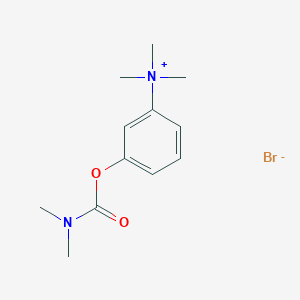

Phenoxybenzamine hydrochloride primarily targets alpha receptors in the body . These receptors are present in the muscle that lines the walls of blood vessels .

Mode of Action

Phenoxybenzamine hydrochloride works by blocking alpha receptors , leading to muscle relaxation and a widening of the blood vessels . This blocking is achieved through a permanent covalent bond with adrenergic receptors .

Biochemical Pathways

The blocking of alpha receptors leads to a series of downstream effects. It results in vasodilation in blood vessels due to its antagonistic effect at the alpha-1 adrenoceptor found in the walls of blood vessels . This causes a drop in blood pressure . As a non-selective alpha receptor antagonist, it will also affect both the postsynaptic alpha-1 and presynaptic alpha-2 receptors in the nervous system, and so reduce sympathetic activity .

Pharmacokinetics

Phenoxybenzamine hydrochloride is variably absorbed from the gastrointestinal tract, with an onset of action within 2 hours and a peak effect within 4 to 6 hours . It has a long duration of action, with an elimination half-life of 24 hours . It is primarily excreted in urine and bile .

Result of Action

The result of Phenoxybenzamine hydrochloride’s action is a lowering of blood pressure . This is due to the widening of the blood vessels, which increases blood flow to the skin, mucosa, and abdominal viscera . It is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma .

Action Environment

The action of Phenoxybenzamine hydrochloride can be influenced by various environmental factors. It’s important to note that the drug’s efficacy in reducing the vasoconstriction caused by epinephrine (adrenaline) and norepinephrine is well-documented .

Biochemische Analyse

Biochemical Properties

Phenoxybenzamine hydrochloride works by blocking alpha receptors in certain parts of the body . Alpha receptors are present in the muscle that lines the walls of blood vessels . When the receptors are blocked by Phenoxybenzamine hydrochloride, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .

Cellular Effects

Phenoxybenzamine hydrochloride influences cell function by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels . This results in a lowering of blood pressure . It increases blood flow to the skin, mucosa, and abdominal viscera, and lowers both supine and erect blood pressures .

Molecular Mechanism

Phenoxybenzamine hydrochloride produces its therapeutic actions by blocking alpha receptors . This leads to a muscle relaxation and a widening of the blood vessels . This widening of the blood vessels results in a lowering of blood pressure .

Dosage Effects in Animal Models

The effects of Phenoxybenzamine hydrochloride vary with different dosages in animal models . It has been shown to block the contractile action of norepinephrine in an isolated strip of rat prostate

Vorbereitungsmethoden

The synthesis of cefcapene pivoxil hydrochloride involves several steps:

Formation of Intermediate Compounds: The process begins with the reaction of a compound (formula I) in pyridine with methanesulfonyl chloride to form an intermediate (formula II).

Reaction with 7-ACA: The intermediate (formula II) reacts with 7-aminocephalosporanic acid (7-ACA) in the presence of proline and diisopropylamine to form another intermediate (formula III).

Formation of Compound IV: The intermediate (formula III) reacts with potassium carbonate to form compound IV.

Reaction with Chlorosulfonyl Isocyanate: Compound IV reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form compound V.

Final Steps: Compound V reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate. The reaction is terminated with a phosphate solution, resulting in compound VI.

Analyse Chemischer Reaktionen

Cefcapene Pivoxil Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Cefcapene Pivoxil Hydrochlorid wird im Körper hydrolysiert, um die aktive Verbindung Cefcapene freizusetzen.

Oxidation: Cefcapene Pivoxil Hydrochlorid kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart von Oxidationsmitteln.

Thermische Zersetzung: Die Verbindung ist anfällig für thermische Zersetzung, was zur Bildung von Zersetzungsprodukten führen kann

Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, Natriumchlorid und verschiedene Oxidationsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die aktive Verbindung Cefcapene und ihre Zersetzungsprodukte.

Vergleich Mit ähnlichen Verbindungen

Cefcapene Pivoxil Hydrochlorid ähnelt anderen Cephalosporinen der dritten Generation, wie Cefteram Pivoxil und Cefditoren Pivoxil. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen abheben:

Cefteram Pivoxil: Sowohl Cefcapene Pivoxil als auch Cefteram Pivoxil werden zur Behandlung von Infektionen der Atemwege eingesetzt.

Cefditoren Pivoxil: Cefditoren Pivoxil ist ein weiteres Cephalosporin der dritten Generation mit einem ähnlichen Wirkmechanismus. Es wird zur Behandlung von Haut- und Atemwegsinfektionen eingesetzt.

Andere ähnliche Verbindungen sind Cefixim und Cefpodoxim, die ebenfalls zu den Cephalosporinen der dritten Generation gehören und ein ähnliches antibakterielles Spektrum aufweisen.

Eigenschaften

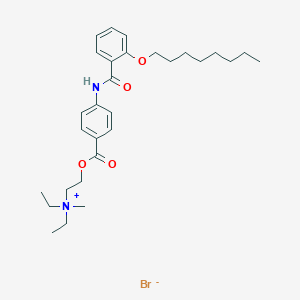

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

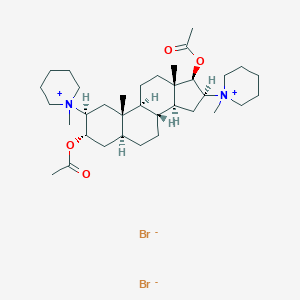

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.